

# Application Notes and Protocols for CRISPR/Cas9 Inactivation of Kauniolide Synthase Genes

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## Compound of Interest

Compound Name: Kauniolide

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These application notes provide a comprehensive overview and detailed protocols for the inactivation of **kauniolide** synthase (KLS) genes using CRISPR/Cas9 technology. The primary focus is on the successful application of this technique in chicory (*Cichorium intybus*), a plant known for producing sesquiterpene lactones (STLs), including the precursor costunolide. Inactivation of KLS, a key enzyme in the conversion of costunolide to **kauniolide**, leads to the accumulation of costunolide and its conjugates, which have potential applications in medicine and other industries.[1][2][3]

## Introduction

**Kauniolide** synthase is a cytochrome P450 enzyme that catalyzes a crucial step in the biosynthesis of guaianolide-type sesquiterpene lactones.[4][5] Specifically, it converts the germacranolide costunolide into **kauniolide**. [5] By inactivating the genes encoding for this enzyme, the biosynthetic pathway is blocked, leading to the accumulation of the substrate, costunolide. This has been successfully demonstrated in chicory, where three KLS genes (CiKLS1, CiKLS2, and CiKLS3) have been identified and targeted.[1] The CRISPR/Cas9 system offers a precise and efficient method for targeted gene inactivation, enabling the study of gene function and the engineering of metabolic pathways.[6]

## Data Presentation

**Table 1: Editing Efficiency of CRISPR/Cas9 in Chicory Kauniolide Synthase Genes**

Gene Target	Editing Efficiency (%)
CiKLS1	8.4
CiKLS2	5.5
CiKLS3	3.4

Editing efficiency was determined by bulk sequencing of PCR amplicons from a population of protoplasts 48 hours after transfection with CRISPR/Cas9 plasmids.

**Table 2: Accumulation of Costunolide and its Conjugates in KLS Inactivated Chicory Taproots**

Chicory Line	Free Costunolide ( $\mu\text{g/g FW}$ )	Total Costunolide and Conjugates ( $\text{mg/g FW}$ )
Wild Type	Not Detected	Not Detected
A16	$21 \pm 6$	$1.5 \pm 0.54$ (average across all edited lines)
A83	$160 \pm 76$	$1.5 \pm 0.54$ (average across all edited lines)

FW: Fresh Weight. Data represents the mean  $\pm$  standard deviation.[7]

## Signaling Pathway and Experimental Workflow

### Kauniolide Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of **kauniolide** from farnesyl pyrophosphate (FPP), highlighting the role of **Kauniolide Synthase**.

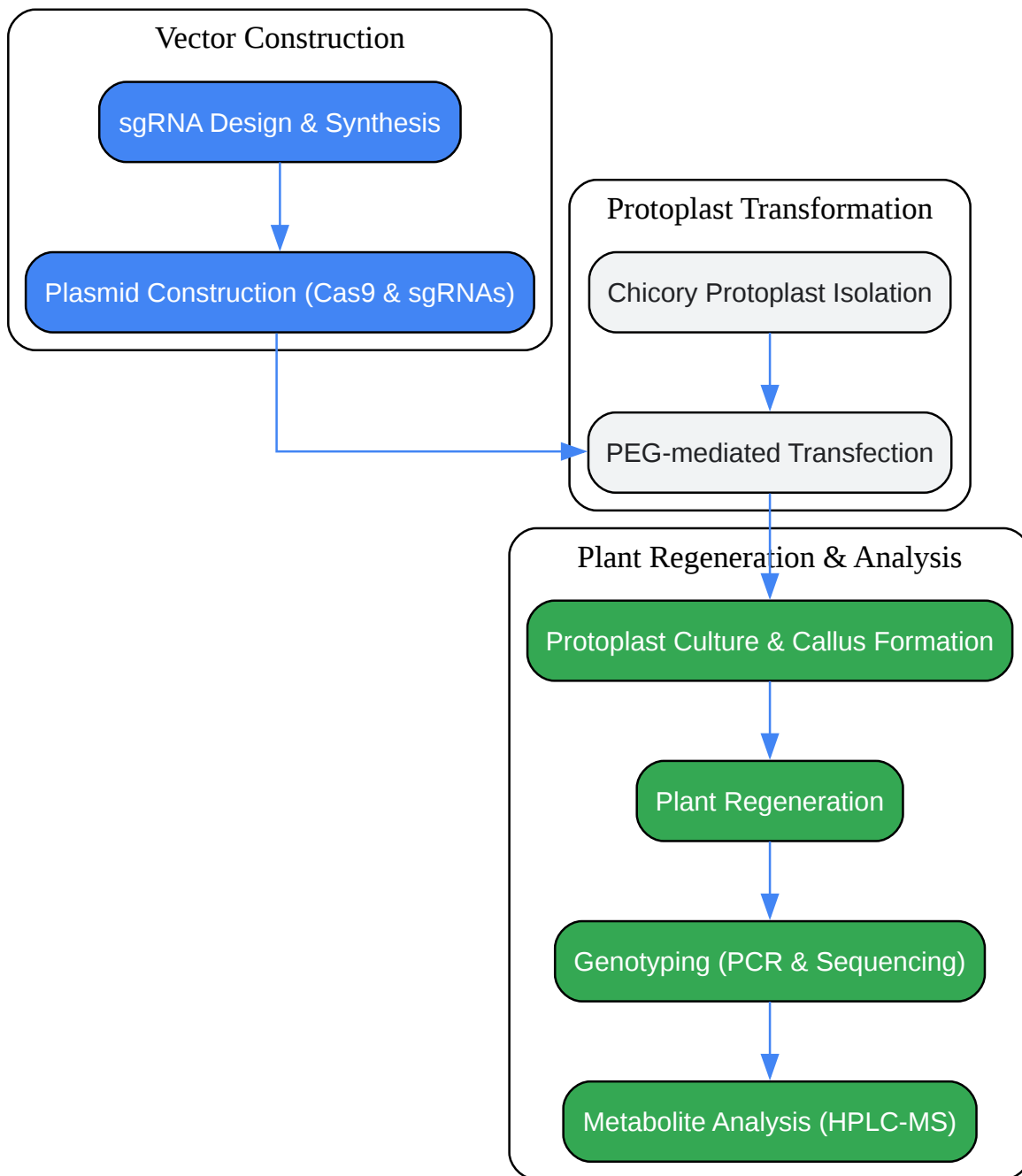


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Caption: Simplified **kauniolide** biosynthesis pathway.

## CRISPR/Cas9 Experimental Workflow for KLS Gene Inactivation

This diagram outlines the major steps involved in the CRISPR/Cas9-mediated inactivation of **kauniolide** synthase genes in chicory.



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Caption: Workflow for KLS gene inactivation in chicory.

## Experimental Protocols

## sgRNA Design and Vector Construction

Objective: To design and clone sgRNAs targeting the CiKLS genes into a plant expression vector containing the Cas9 nuclease.

Materials:

- Chicory genomic DNA
- sgRNA design software (e.g., CRISPOR, Benchling)
- pYLCRISPR/Cas9P35S-B vector
- Restriction enzymes (e.g., BbsI)
- T4 DNA Ligase
- Competent E. coli cells
- Standard molecular cloning reagents and equipment

Protocol:

- sgRNA Design:
  - Identify the coding sequences of the target CiKLS genes (CiKLS1, CiKLS2, CiKLS3).
  - Use sgRNA design software to identify potential 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).
  - Select sgRNAs with high on-target scores and low off-target potential. In the chicory study, three sgRNAs were designed to target a conserved region in the first exon of all three CiKLS genes.[\[6\]](#)
- Oligonucleotide Synthesis and Annealing:
  - Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning.

- Anneal the complementary oligonucleotides to form double-stranded DNA fragments.
- Vector Preparation and Ligation:
  - Digest the pYLCRISPR/Cas9P35S-B vector with the BbsI restriction enzyme.
  - Ligate the annealed sgRNA fragments into the digested vector using T4 DNA Ligase. A two-sgRNA expression cassette can be assembled.[\[6\]](#)
- Transformation and Verification:
  - Transform the ligation product into competent E. coli cells.
  - Select positive colonies and verify the insertion of the sgRNA cassette by Sanger sequencing.

## Chicory Protoplast Isolation and Transformation

Objective: To isolate protoplasts from chicory leaves and introduce the CRISPR/Cas9 plasmids using PEG-mediated transfection.

Materials:

- Sterile 4-6 week old in vitro chicory plants (*Cichorium intybus* var. sativum, e.g., cultivar 'Orchies')[\[4\]](#)
- Enzyme solution (e.g., 1% Cellulase R-10, 0.25% Macerozyme R-10, 0.4 M mannitol, 20 mM MES, 20 mM KCl, 10 mM CaCl<sub>2</sub>, pH 5.6)
- W5 solution (154 mM NaCl, 125 mM CaCl<sub>2</sub>, 5 mM KCl, 5 mM glucose, pH 5.8)
- MMg solution (0.4 M mannitol, 15 mM MgCl<sub>2</sub>, 4 mM MES, pH 5.7)
- PEG solution (40% (w/v) PEG 4000, 0.2 M mannitol, 0.1 M CaCl<sub>2</sub>)
- Plasmids containing Cas9 and sgRNAs
- Standard cell culture equipment

**Protocol:**

- Protoplast Isolation:
  - Finely chop young leaves from sterile chicory plants.
  - Incubate the leaf pieces in the enzyme solution in the dark with gentle shaking for 14-16 hours.[\[8\]](#)
  - Filter the suspension through a nylon mesh (e.g., 70  $\mu$ m) to remove undigested tissue.
  - Centrifuge the filtrate to pellet the protoplasts.
  - Wash the protoplasts with W5 solution and then resuspend in MMg solution.
- PEG-mediated Transfection:
  - Mix the isolated protoplasts with the CRISPR/Cas9 plasmids (e.g., 90  $\mu$ g of Cas9 plasmid and 30  $\mu$ g of sgRNA plasmid for a 300  $\mu$ L protoplast solution).[\[6\]](#)[\[9\]](#)
  - Slowly add an equal volume of PEG solution and incubate at room temperature for 15-20 minutes.[\[9\]](#)
  - Gradually dilute the mixture with W5 solution to stop the transfection.
  - Centrifuge to pellet the protoplasts and resuspend them in a suitable culture medium.

## Plant Regeneration and Genotyping

**Objective:** To regenerate whole plants from the transformed protoplasts and identify individuals with mutations in the KLS genes.

**Materials:**

- Protoplast culture and regeneration media (e.g., MC1, MC2, MC3 media as described by Deryckere et al., 2012)[\[4\]](#)[\[5\]](#)
- Genomic DNA extraction kit

- PCR reagents and equipment
- Primers flanking the sgRNA target sites in the CiKLS genes
- Sanger sequencing or Next-Generation Sequencing (NGS) services

Protocol:

- Protoplast Culture and Plant Regeneration:
  - Culture the transfected protoplasts in the dark in a liquid medium (e.g., MC1) embedded in an alginate matrix.[\[4\]](#)
  - After cell division and micro-calli formation, transfer the calli to a regeneration medium with appropriate plant growth regulators.[\[4\]](#)
  - Subculture the developing shoots to a rooting medium to obtain whole plantlets. The entire regeneration process can take several months.[\[6\]](#)
- Genotyping:
  - Extract genomic DNA from the leaves of regenerated plants.
  - Amplify the region surrounding the sgRNA target sites in the CiKLS genes using PCR.
  - Analyze the PCR products for the presence of mutations. This can be done by:
    - Sanger Sequencing: To identify small insertions or deletions (indels).
    - Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency in a population of cells or to identify complex mutations.[\[7\]](#)

## Metabolite Analysis

Objective: To quantify the accumulation of costunolide and its conjugates in the taproots of the genome-edited chicory plants.

Materials:



- Taproots from mature wild-type and genome-edited chicory plants
- Liquid nitrogen
- Extraction solvent (e.g., ethyl acetate or a hexane:ethyl acetate mixture)[6][9]
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
- Costunolide standard

Protocol:

- Sample Preparation:
  - Harvest taproots from mature plants and immediately freeze them in liquid nitrogen.
  - Grind the frozen tissue to a fine powder.
- Extraction:
  - Extract the powdered tissue with the chosen solvent.
  - Sonicate and centrifuge the mixture to separate the extract from the plant debris.
  - Dry the extract and resuspend it in a suitable solvent for HPLC-MS analysis.
- HPLC-MS Analysis:
  - Separate the metabolites in the extract using a suitable HPLC column and gradient.
  - Detect and identify costunolide and its conjugates based on their retention times and mass-to-charge ratios compared to a standard and previously reported data.[9]
  - Quantify the compounds by comparing their peak areas to a standard curve of costunolide.[6]

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